molecular formula C17H11FN6O3 B15004799 N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide

N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B15004799
M. Wt: 366.31 g/mol
InChI Key: RLIOVKKWSHTLHK-UHFFFAOYSA-N
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Description

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 6-cyano-2H-1,3-benzodioxole and 2-fluorophenyl-2H-1,2,3,4-tetrazole. The synthesis could involve steps such as nitration, reduction, and amide formation under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE could be investigated for its therapeutic potential. It might exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE would depend on its specific interactions with molecular targets. It might bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxole derivatives or tetrazole-containing molecules. Examples could be:

  • 6-cyano-2H-1,3-benzodioxole derivatives
  • 2-fluorophenyl-2H-1,2,3,4-tetrazole derivatives

Uniqueness

The uniqueness of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE lies in its specific combination of functional groups, which might confer unique chemical and biological properties. This could make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H11FN6O3

Molecular Weight

366.31 g/mol

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C17H11FN6O3/c18-12-4-2-1-3-11(12)17-21-23-24(22-17)8-16(25)20-13-6-15-14(26-9-27-15)5-10(13)7-19/h1-6H,8-9H2,(H,20,25)

InChI Key

RLIOVKKWSHTLHK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C#N)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4F

Origin of Product

United States

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